molecular formula C14H13FN2O B5498080 1-(3-Fluorophenyl)-3-(3-methylphenyl)urea

1-(3-Fluorophenyl)-3-(3-methylphenyl)urea

Cat. No.: B5498080
M. Wt: 244.26 g/mol
InChI Key: DZHRMVXOQUQYAF-UHFFFAOYSA-N
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Description

1-(3-Fluorophenyl)-3-(3-methylphenyl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of a urea functional group, which is bonded to two aromatic rings: one substituted with a fluorine atom and the other with a methyl group

Preparation Methods

The synthesis of 1-(3-Fluorophenyl)-3-(3-methylphenyl)urea typically involves the reaction of 3-fluoroaniline with 3-methylaniline in the presence of a suitable isocyanate. The reaction conditions often include the use of a solvent such as dichloromethane or toluene, and a catalyst like triethylamine to facilitate the formation of the urea linkage. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(3-Fluorophenyl)-3-(3-methylphenyl)urea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or other reduced derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions. Common reagents include halogens, nitrating agents, and sulfonating agents.

Scientific Research Applications

1-(3-Fluorophenyl)-3-(3-methylphenyl)urea has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Fluorophenyl)-3-(3-methylphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine and methyl substituents on the aromatic rings can influence the compound’s binding affinity and specificity. The urea functional group can form hydrogen bonds with target molecules, affecting their activity and function.

Comparison with Similar Compounds

1-(3-Fluorophenyl)-3-(3-methylphenyl)urea can be compared with other similar compounds, such as:

    1-(3-Chlorophenyl)-3-(3-methylphenyl)urea: Similar structure but with a chlorine substituent instead of fluorine.

    1-(3-Fluorophenyl)-3-(4-methylphenyl)urea: Similar structure but with the methyl group on the para position.

    1-(3-Fluorophenyl)-3-phenylurea: Lacks the methyl substituent on the second aromatic ring.

These comparisons highlight the unique properties of this compound, such as its specific substituent effects on chemical reactivity and biological activity.

Properties

IUPAC Name

1-(3-fluorophenyl)-3-(3-methylphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN2O/c1-10-4-2-6-12(8-10)16-14(18)17-13-7-3-5-11(15)9-13/h2-9H,1H3,(H2,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZHRMVXOQUQYAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)NC2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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